PARP1 Enzymatic Inhibition: Chemotype-Distinct Activity at a Defined Screening Concentration
In a PARP1 in vitro enzymatic inhibition assay conducted at a single screening concentration of 25 µM, the compound (GK01172) demonstrated 50% inhibition of PARP1 catalytic activity. This inhibition level was equivalent to that of two phthalazinone-scaffold hits (BTB02767 and KM09200) identified from the same Maybridge library screen [1]. Critically, GK01172 achieves this activity through a thiophene-2-carboxamide pharmacophore, which is structurally distinct from the phthalazinone core of BTB02767, KM09200, and the FDA-approved drug Olaparib. This represents the first experimental validation of a thiophene carboxamide-based PARP1 inhibitor emerging from an integrated SVM/pharmacophore virtual screening workflow [1].
| Evidence Dimension | PARP1 enzymatic inhibition (% inhibition at 25 µM, single-point screening) |
|---|---|
| Target Compound Data | 50% inhibition at 25 µM (GK01172) |
| Comparator Or Baseline | BTB02767: 50% inhibition at 25 µM (phthalazinone scaffold); KM09200: 50% inhibition at 25 µM (phthalazinone scaffold); Olaparib: IC50 ~5 nM (reference drug, substantially more potent) |
| Quantified Difference | Equivalent single-point activity at screening concentration; structurally novel chemotype (thiophene carboxamide vs. phthalazinone). No full IC50 curve available for target compound. |
| Conditions | In vitro PARP1 enzymatic assay; Maybridge screening library hits validated after SVM/pharmacophore virtual screening and molecular docking. |
Why This Matters
This compound provides a validated and structurally distinct alternative to the heavily patented phthalazinone PARP1 inhibitor space, offering freedom-to-operate advantages and a unique scaffold for medicinal chemistry optimization in drug discovery programs.
- [1] Singh M, et al. Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. J Biomol Struct Dyn, 2022;40(18):8494–8507. PMID: 33950778. View Source
